molecular formula C14H26N2O B5870193 (4-Ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone

(4-Ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone

Cat. No.: B5870193
M. Wt: 238.37 g/mol
InChI Key: XHERDIZNYSBKLZ-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a methanone group attached to a methylcyclohexyl moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone typically involves the reaction of 4-ethylpiperazine with 1-methylcyclohexanone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this reaction include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)-(1-methylcyclohexyl)methanone
  • (4-Propylpiperazin-1-yl)-(1-methylcyclohexyl)methanone
  • (4-Butylpiperazin-1-yl)-(1-methylcyclohexyl)methanone

Uniqueness

(4-Ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(1-methylcyclohexyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-3-15-9-11-16(12-10-15)13(17)14(2)7-5-4-6-8-14/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHERDIZNYSBKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2(CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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